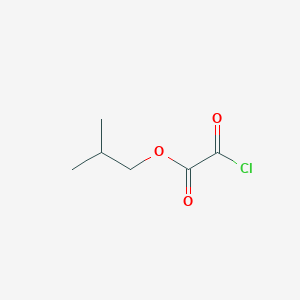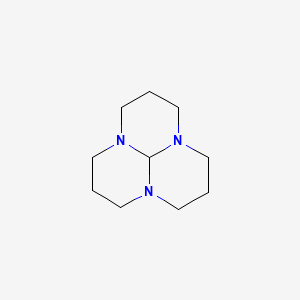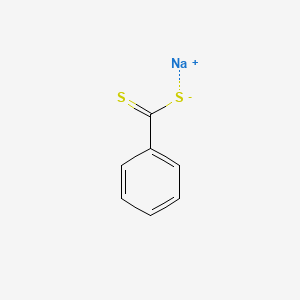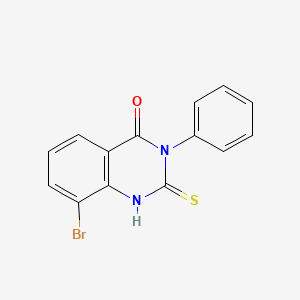![molecular formula C25H24N2O6S B8678355 Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester](/img/structure/B8678355.png)
Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester
Overview
Description
Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a benzoyl group, and a sulfonylphenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester typically involves multiple steps, starting with the preparation of the tetrahydrofuran-2-ylmethyl intermediate. This intermediate is then reacted with 4-{[(2-benzoylphenyl)amino]sulfonyl}phenylcarbamate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrofuran-2-ylmethyl 4-{[(2-benzoylphenyl)amino]sulfonyl}benzoate
- Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H24N2O6S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
oxolan-2-ylmethyl N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C25H24N2O6S/c28-24(18-7-2-1-3-8-18)22-10-4-5-11-23(22)27-34(30,31)21-14-12-19(13-15-21)26-25(29)33-17-20-9-6-16-32-20/h1-5,7-8,10-15,20,27H,6,9,16-17H2,(H,26,29) |
InChI Key |
KEPWZYCHQXYTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)



![4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol](/img/structure/B8678309.png)







